molecular formula C19H22N2S B5759293 (4-Benzylpiperazin-1-yl)(4-methylphenyl)methanethione

(4-Benzylpiperazin-1-yl)(4-methylphenyl)methanethione

Cat. No.: B5759293
M. Wt: 310.5 g/mol
InChI Key: IRZQRIFANNNJMQ-UHFFFAOYSA-N
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Description

(4-Benzylpiperazin-1-yl)(4-methylphenyl)methanethione is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzyl group attached to the piperazine ring and a methylphenyl group attached to a methanethione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperazin-1-yl)(4-methylphenyl)methanethione typically involves the reaction of 4-benzylpiperazine with 4-methylbenzyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with carbon disulfide to form the methanethione group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperazin-1-yl)(4-methylphenyl)methanethione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the methanethione group to a methanethiol group.

    Substitution: The benzyl and methylphenyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methanethiol derivatives.

    Substitution: Various substituted benzyl and methylphenyl derivatives.

Scientific Research Applications

(4-Benzylpiperazin-1-yl)(4-methylphenyl)methanethione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Benzylpiperazin-1-yl)(4-methylphenyl)methanethione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Benzylpiperazin-1-yl)(4-chlorophenyl)methanethione
  • (4-Benzylpiperazin-1-yl)(4-fluorophenyl)methanethione
  • (4-Benzylpiperazin-1-yl)(4-nitrophenyl)methanethione

Uniqueness

(4-Benzylpiperazin-1-yl)(4-methylphenyl)methanethione is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(4-methylphenyl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2S/c1-16-7-9-18(10-8-16)19(22)21-13-11-20(12-14-21)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZQRIFANNNJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=S)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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